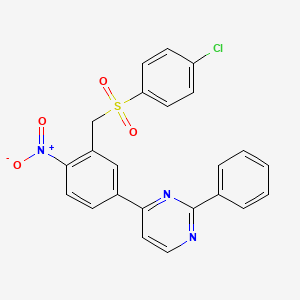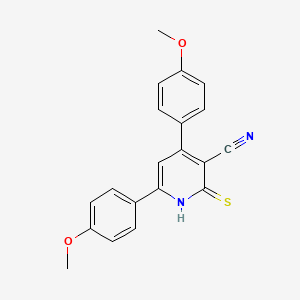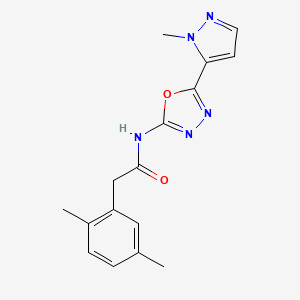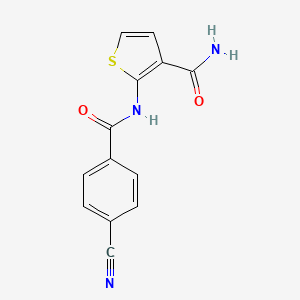![molecular formula C23H16ClF2NO3S B3017632 3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one CAS No. 1326942-17-9](/img/structure/B3017632.png)
3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry for drug development. The specific compound appears to be a multifunctional molecule that contains several substituents, including a sulfonyl group, a chlorophenyl group, and difluoro groups, which may contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. In the context of the provided data, the synthesis of related thieno[3,2-f]quinolin-7(6H)-one derivatives has been described. The process involves the preparation of a mercaptoquinolinone, followed by a series of reactions including diazotisation, treatment with aryloxy chlorobutynes, and conversion into sulfoxides using m-CPBA. The sulfoxides are then transformed into monothio-hemiacetals and subsequently into aryloxyacetyl dihydrothienoquinolinones. Finally, dehydrogenative elimination yields the thienoquinolinone product . Although the exact synthesis of the compound is not detailed, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. The presence of substituents like sulfonyl, chlorophenyl, and methylbenzyl groups can significantly influence the electronic distribution and steric hindrance within the molecule. These factors can affect the molecule's binding affinity to biological targets and its overall bioactivity. The difluoro groups, in particular, are electron-withdrawing and can impact the molecule's reactivity and interaction with other chemical entities .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of reactive sites on the quinoline core. The sulfonyl group can participate in sulfonylation reactions, while the chlorophenyl group can be involved in nucleophilic aromatic substitution reactions. The presence of the difluoro groups may enhance the electrophilic character of the quinoline, facilitating reactions with nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives like "this compound" are influenced by their molecular structure. The compound is likely to exhibit moderate to low solubility in water due to the presence of multiple non-polar groups. Its melting and boiling points would be determined by the intermolecular forces present, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The electron-withdrawing groups like sulfonyl and difluoro may increase the compound's acidity, while the aromatic rings could contribute to its UV-Visible absorption properties .
科学的研究の応用
Sulfa Drug Analogs and Their Importance
Sulfa drug analogs, including N-sulfonylamino azines like the mentioned compound, have been extensively researched for their biological activities. These studies highlight their potential in treating various diseases due to their diuretic, antihypertensive, anti-inflammatory, and anticancer properties. A noteworthy development is the creation of competitive AMPA receptor antagonists from this class, showing promise for neurological disorder treatments, such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).
Quinoxaline Derivatives and Their Biomedical Applications
Quinoxaline and its derivatives, often linked with sulfonamide groups, exhibit a wide range of pharmacological activities. The combination of quinoxaline's pharmacophore with sulfonamide structures has enhanced therapeutic potentials, leading to significant advancements in treatments for various conditions including bacterial infections, neuropharmacological disorders, and cancer. This demonstrates the compound's relevance in developing new therapeutic agents (Irfan et al., 2021).
Sulfonamides and Environmental Applications
Sulfonamides have also been explored for environmental applications, particularly in the degradation and removal of pollutants. Their role in advanced oxidative processes, coupled with enzymes and redox mediators, presents a method for treating recalcitrant compounds in industrial wastewater. This indicates the potential environmental benefits of such compounds in pollution control and remediation efforts (Husain & Husain, 2007).
特性
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6,7-difluoro-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF2NO3S/c1-14-4-2-5-15(8-14)12-27-13-22(31(29,30)17-7-3-6-16(24)9-17)23(28)18-10-19(25)20(26)11-21(18)27/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKIAWRETGKEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)
![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)




![3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B3017562.png)
![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017567.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3017570.png)